

# physical and chemical properties of 4-Cyclopropyl-2-fluoroaniline

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## Compound of Interest

Compound Name: 4-Cyclopropyl-2-fluoroaniline

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## An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Cyclopropyl-2-fluoroaniline** is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its unique combination of a cyclopropyl moiety and a fluorine atom on the aniline ring presents a scaffold with potential for fine-tuning physicochemical and pharmacological properties. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate pKa, lipophilicity, and binding interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Cyclopropyl-2-fluoroaniline**, alongside general methodologies for its synthesis and analysis.

## Chemical Identity

Identifier	Value
IUPAC Name	4-Cyclopropyl-2-fluoroaniline
CAS Number	893739-89-4
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FN
Molecular Weight	151.18 g/mol
Canonical SMILES	C1CC1C2=CC(=C(C=C2)F)N
InChI Key	ORYUOTZNRAIMDX-UHFFFAOYSA-N

## Physical and Chemical Properties

Experimental data for the physical and chemical properties of **4-Cyclopropyl-2-fluoroaniline** are not readily available in peer-reviewed literature. The following table summarizes predicted data obtained from chemical suppliers and computational models.<sup>[1]</sup> Researchers should use these values as estimations and verify them through experimental determination.

Property	Predicted Value
Boiling Point	234.0 ± 33.0 °C
Density	1.220 ± 0.06 g/cm <sup>3</sup>
pKa	3.42 ± 0.10

**Solubility:** While specific solubility data is unavailable, based on its structure, **4-Cyclopropyl-2-fluoroaniline** is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is predicted to be low.

## Spectral Data (Predicted)

No experimental spectra for **4-Cyclopropyl-2-fluoroaniline** have been published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds, such as 4-fluoroaniline and 2-fluoroaniline.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the aromatic protons.

- Cyclopropyl protons: A multiplet in the upfield region (approximately 0.5-1.0 ppm).
- Aromatic protons: Signals in the downfield region (approximately 6.5-7.5 ppm), with splitting patterns influenced by the fluorine and amino substituents. The fluorine atom will introduce additional coupling (H-F coupling).
- Amine protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons and the aromatic carbons.

- Cyclopropyl carbons: Resonances in the upfield region (approximately 5-15 ppm).
- Aromatic carbons: Signals in the downfield region (approximately 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

- N-H stretching: A pair of bands in the region of 3300-3500 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching of the primary amine.
- C-N stretching: Around 1250-1350 cm<sup>-1</sup>.
- C-F stretching: A strong band in the region of 1200-1300 cm<sup>-1</sup>.
- Aromatic C-H stretching: Above 3000 cm<sup>-1</sup>.
- Aromatic C=C stretching: In the region of 1450-1600 cm<sup>-1</sup>.

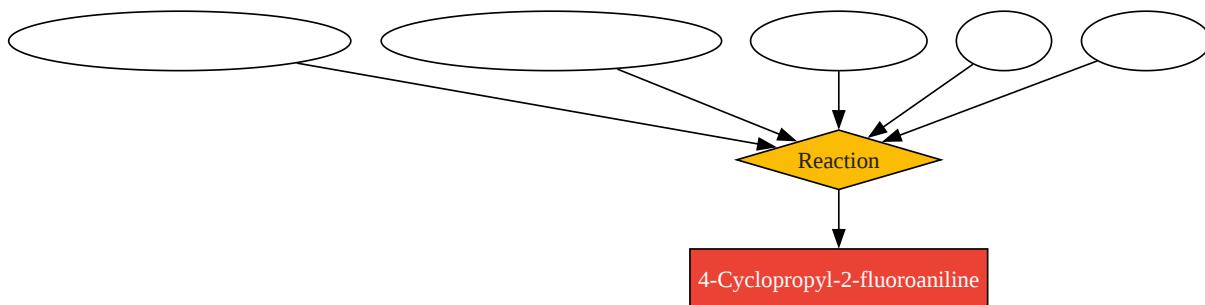
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 151$ . Subsequent fragmentation may involve the loss of the cyclopropyl group or other characteristic fragmentation patterns of anilines.

# Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Cyclopropyl-2-fluoroaniline** is not available in the public domain. However, general synthetic strategies for related compounds can be adapted.

## General Synthesis Approach

A plausible synthetic route could involve a Suzuki-Miyaura coupling reaction, a common method for forming carbon-carbon bonds.



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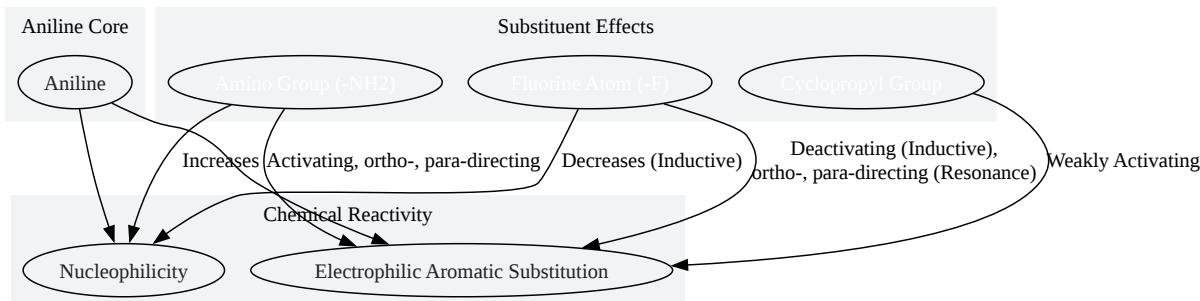
### Methodology:

- Reactants: 2-Fluoro-4-bromoaniline would be reacted with cyclopropylboronic acid.
- Catalyst: A palladium catalyst, such as  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ , is typically used.
- Base: An inorganic base, for example, potassium carbonate or cesium carbonate, is required.
- Solvent: A suitable solvent system would be a mixture of an organic solvent like toluene or dioxane and water.
- Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

## Chemical Reactivity

The chemical reactivity of **4-Cyclopropyl-2-fluoroaniline** is dictated by the aniline moiety and the substituents on the aromatic ring.



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- **Nucleophilicity of the Amino Group:** The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can react with electrophiles such as acyl chlorides and alkyl halides to form amides and secondary/tertiary amines, respectively. The fluorine atom's electron-withdrawing inductive effect will likely reduce the nucleophilicity of the amino group compared to non-fluorinated anilines.
- **Electrophilic Aromatic Substitution:** The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom is deactivating due to its inductive effect but is also ortho-, para-directing due to resonance. The cyclopropyl group is weakly activating. The positions open for substitution are ortho and para to the amino group. The directing effects of the existing substituents will govern the regioselectivity of further substitutions.

## Biological Activity

There is currently no published data on the biological activity or signaling pathways specifically associated with **4-Cyclopropyl-2-fluoroaniline**. Its potential as a scaffold in drug discovery would require extensive biological screening to identify any pharmacological effects.

## Safety and Handling

Substituted anilines should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

**4-Cyclopropyl-2-fluoroaniline** is a chemical compound with potential applications in the development of new pharmaceutical agents. This guide has summarized the available, albeit limited, information on its physical and chemical properties. Further experimental work is required to fully characterize this molecule and explore its potential biological activities. Researchers are encouraged to use the information provided as a starting point for their investigations and to determine experimental values for the properties outlined.

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## References

- 1. 4-CYCLOPROPYL-2-FLUOROANILINE CAS#: 893739-89-4 [chemicalbook.com]
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